Isoprocurcumenol

Description

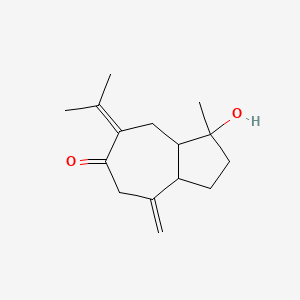

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-3-methyl-8-methylidene-5-propan-2-ylidene-2,3a,4,8a-tetrahydro-1H-azulen-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-9(2)12-8-13-11(5-6-15(13,4)17)10(3)7-14(12)16/h11,13,17H,3,5-8H2,1-2,4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITIGZFMSPAFZAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CC2C(CCC2(C)O)C(=C)CC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (1alpha,4beta,5beta)-4-Hydroxy-7(11),10(14)-guaiadien-8-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

96 - 98 °C | |

| Record name | (1alpha,4beta,5beta)-4-Hydroxy-7(11),10(14)-guaiadien-8-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036449 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isoprocurcumenol: A Deep Dive into its Mechanism of Action in Keratinocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprocurcumenol, a sesquiterpenoid derived from the rhizomes of Curcuma comosa (turmeric), has emerged as a compound of significant interest in the fields of dermatology and cosmetic science.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on keratinocytes, the primary cell type of the epidermis. The focus is on its role in promoting keratinocyte growth and survival, making it a potential candidate for applications in skin regeneration and wound healing.[3][4]

Core Mechanism of Action: Activation of the EGFR Signaling Pathway

The primary mechanism of action of this compound in keratinocytes is the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2][3] this compound functions as an EGF-like molecule, mimicking the activity of the epidermal growth factor (EGF) to stimulate downstream cellular processes crucial for skin health.[4][5]

Activation of EGFR by this compound initiates a cascade of intracellular signaling events, primarily through the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathways.[4][5] This activation leads to increased phosphorylation of both ERK and AKT, key regulators of cell proliferation, growth, and survival.[1][2][3] The EGFR antagonist AG-1478 has been shown to block these effects, confirming that this compound's activity is mediated through EGFR.[5]

The downstream consequence of this signaling cascade is the upregulation of genes associated with cell growth and proliferation, including c-myc, c-jun, c-fos, and egr-1.[1][2][3] This orchestrated gene expression program ultimately drives keratinocyte proliferation, contributing to the maintenance and repair of the epidermal barrier.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the effects of this compound on keratinocytes.

Table 1: Effects of this compound on HaCaT Keratinocyte Viability and Proliferation

| Parameter | Concentration Range | Time Point | Assay | Key Findings | Reference |

| Cell Viability (Toxicity) | 0 - 200 µM | 24h, 48h | MTT Assay | No significant toxicity observed at concentrations up to 100 µM. A 40% decrease in viability was seen at 200 µM after 48h. | [2][6] |

| IC50 | N/A | 24h | MTT Assay | 347 µM | [2][6] |

| IC50 | N/A | 48h | MTT Assay | 255 µM | [2][6] |

| Cell Proliferation | 1 nM - 10 µM | 24h | CCK-8 Assay | Significant increase in proliferation starting at 10 nM. | [2][7] |

Table 2: Effects of this compound on Gene Expression in HaCaT Keratinocytes

| Gene | This compound Concentration | Time Point | Assay | Fold Change (approx.) | Reference |

| c-fos | 1 µM | 1h | RT-qPCR | ~2.5 | [5] |

| c-jun | 1 µM | 1h | RT-qPCR | ~2.0 | [5] |

| c-myc | 1 µM | 1h | RT-qPCR | ~2.0 | [5] |

| egr-1 | 1 µM | 1h | RT-qPCR | ~3.0 | [5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture

-

Cell Line: Human keratinocyte cell line (HaCaT) or normal human epidermal keratinocytes (NHEK).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

-

Seed HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 100 nM, 1 µM, 10 µM, 25 µM, 50 µM, 100 µM, 200 µM) for 24 or 48 hours.[7]

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (DMSO-treated) cells.

CCK-8 Assay for Cell Proliferation

-

Seed HaCaT cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

-

Treat the cells with different concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for 24 hours. Epidermal Growth Factor (EGF) at 1 ng/mL can be used as a positive control.[7]

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

Western Blot Analysis

-

Culture HaCaT cells to 80-90% confluence and then serum-starve for 12-24 hours.

-

Treat the cells with this compound (e.g., 10 µM) for various time points (e.g., 0, 10, 30, 60 minutes).[1]

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-ERK, ERK, p-AKT, AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Real-Time Quantitative PCR (RT-qPCR)

-

Treat HaCaT cells with this compound (e.g., 1 µM) for a specified time (e.g., 1 hour).[5]

-

Extract total RNA using a suitable kit (e.g., TRIzol reagent).

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Perform RT-qPCR using SYBR Green master mix and gene-specific primers for c-fos, c-jun, c-myc, egr-1, and a housekeeping gene (e.g., β-actin) for normalization.

-

Analyze the data using the 2^-ΔΔCt method to determine the relative fold change in gene expression.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the action of this compound on keratinocytes.

Caption: this compound activates EGFR, leading to downstream signaling via MAPK/ERK and PI3K/AKT pathways.

Caption: Workflow for investigating this compound's effects on keratinocytes.

Distinction from Other Turmeric-Derived Compounds

It is crucial to distinguish the mechanism of this compound from other compounds found in turmeric, such as curcumin and curcumol, particularly in the context of inflammatory skin conditions like psoriasis. While this compound promotes keratinocyte proliferation via EGFR activation, curcumin and curcumol have been shown to inhibit keratinocyte proliferation and inflammation.

-

Curcumin: Inhibits the proliferation of IL-22-treated HaCaT cells by suppressing the JAK-STAT3 pathway and downregulating cyclin D1 and cyclin E.[8] It has also been shown to inhibit keratinocyte differentiation by suppressing MAPK signaling.[9]

-

Curcumol: Alleviates psoriasis-like inflammation by inhibiting keratinocyte proliferation and inflammatory gene expression through the inhibition of the JAK1/STAT3 signaling pathway.[10][11][12]

This distinction is critical for drug development, as the pro-proliferative effects of this compound may be beneficial for wound healing, while the anti-proliferative and anti-inflammatory effects of curcumin and curcumol could be leveraged for treating hyperproliferative skin disorders like psoriasis.[13][14]

Conclusion

This compound supports keratinocyte growth and survival through the activation of the Epidermal Growth Factor Receptor and its downstream signaling pathways, MAPK/ERK and PI3K/AKT. This leads to the upregulation of genes involved in cell proliferation. The pro-proliferative and survival-promoting effects of this compound on keratinocytes highlight its potential as a therapeutic agent for promoting skin regeneration and wound healing. Further research is warranted to fully elucidate its clinical utility and to explore its potential synergistic or antagonistic effects when combined with other therapeutic modalities. The distinct mechanisms of action of different turmeric-derived compounds underscore the importance of precise molecular characterization in the development of targeted dermatological therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound Supports Keratinocyte Growth and Survival through Epidermal Growth Factor Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Supports Keratinocyte Growth and Survival through Epidermal Growth Factor Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Curcumin inhibits proliferation of interleukin-22-treated HaCaT cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Keratinocyte proliferation, differentiation, and apoptosis--differential mechanisms of regulation by curcumin, EGCG and apigenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Curcumol may alleviate psoriasis-like inflammation by inhibiting keratinocyte proliferation and inflammatory gene expression via JAK1/STAT3 signaling | Aging [aging-us.com]

- 11. Curcumol may alleviate psoriasis-like inflammation by inhibiting keratinocyte proliferation and inflammatory gene expression via JAK1/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Curcumol may alleviate psoriasis-like inflammation by inhibiting keratinocyte proliferation and inflammatory gene expression via JAK1/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Promising strategies in natural products treatments of psoriasis-update - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Curcumin Nanogel Preparations: A Promising Alternative for Psoriasis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources and Isolation of Isoprocurcumenol

Isoprocurcumenol is a guaiane-type sesquiterpenoid, a class of organic compounds found extensively in the plant kingdom.[1] This guide provides a detailed overview of its natural sources and the methodologies employed for its extraction and purification, tailored for researchers and professionals in drug development and natural product chemistry.

Natural Sources of this compound

This compound and its related sesquiterpenoid isomers are predominantly found in the rhizomes of various species within the Curcuma genus (family Zingiberaceae).[1][2][3] These plants are rich sources of volatile chemicals, particularly monoterpenoids and sesquiterpenoids, which constitute their essential oils.[3]

The primary documented source of this compound is Curcuma comosa, a plant used in traditional medicine.[1] Other related compounds and potential sources are summarized in the table below.

Data Presentation: Natural Sources of this compound and Related Sesquiterpenoids

| Compound Name | Species | Plant Part | Family | Reference |

| This compound | Curcuma comosa Roxb. | Rhizome | Zingiberaceae | [1] |

| Isocurcumenol | Curcuma zedoaria | Rhizome | Zingiberaceae | [2] |

| Curcumenol | Curcuma phaeocaulis, Curcuma longa | Not Specified | Zingiberaceae | [4] |

| General Sesquiterpenes | Curcuma sp. "Khamin Oi" | Rhizome | Zingiberaceae | [5] |

Isolation of this compound: Experimental Protocols

The isolation of this compound from its natural source is a multi-step process involving extraction followed by chromatographic purification. The general workflow is designed to separate the target sesquiterpenoid from a complex mixture of phytochemicals.

Extraction is the initial step to separate soluble compounds from the solid plant matrix.[6] The choice of solvent is critical; for sesquiterpenoids like this compound, which are moderately non-polar, solvents such as hexane, methanol, or ethanol are effective.[5]

Protocol for Maceration Extraction:

-

Preparation: Air-dry the rhizomes of Curcuma comosa at room temperature and grind them into a fine powder.

-

Maceration: Soak 500 g of the powdered rhizomes in 2.5 L of n-hexane at room temperature for 72 hours, with occasional agitation.

-

Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.

-

Re-extraction: Repeat the maceration process on the plant residue two more times with fresh n-hexane to ensure exhaustive extraction.

-

Concentration: Combine all the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Yield: The resulting viscous mass is the crude hexane extract, which is then taken forward for chromatographic purification.

Column chromatography is the standard technique for purifying individual compounds from a complex crude extract.[7][8] Silica gel is commonly used as the stationary phase for the separation of sesquiterpenoids.

Protocol for Flash Column Chromatography:

-

Column Packing: Prepare a glass column packed with silica gel (60-120 mesh) using n-hexane as the slurry solvent.

-

Sample Loading: Dissolve the crude hexane extract in a minimal amount of n-hexane. Alternatively, for samples that are not fully soluble, use a dry loading technique by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.[7]

-

Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise gradient (e.g., 99:1, 98:2, 95:5, etc., n-hexane:ethyl acetate). This gradient helps to separate compounds based on their polarity.[7]

-

Fraction Collection: Collect the eluate in sequential fractions (e.g., 20 mL each).

-

Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC). Spot aliquots from each fraction onto a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate 9:1). Visualize the spots under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

-

Pooling: Combine the fractions that show a prominent spot corresponding to the Rf value of this compound.

-

Final Purification: Concentrate the pooled fractions. If necessary, subject the material to a second round of chromatography or recrystallization to obtain the pure compound. The final purity can be confirmed by High-Performance Liquid Chromatography (HPLC).

Signaling Pathway and Logical Relationships

This compound has been shown to activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which subsequently increases the phosphorylation of ERK and AKT, promoting the proliferation of keratinocytes.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Composition and Biological Activities of Essential Oils of Curcuma Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (3S,3aS,6R,8aS)-3,8-Dimethyl-5-(propan-2-ylidene)-2,3,4,5,6,8a-hexahydro-1H-3a,6-epoxyazulen-6-ol | C15H22O2 | CID 387977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Curcuma sp. “Khamin Oi” extracts inhibit human coronavirus OC43 replication in HCT-8 colorectal cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purification [chem.rochester.edu]

- 8. Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Activity Screening of Isoprocurcumenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprocurcumenol, a guaiane-type sesquiterpenoid isolated from the rhizomes of Curcuma comosa, has emerged as a compound of interest in the field of natural product chemistry and drug discovery. Traditionally, Curcuma comosa has been used in folk medicine, particularly for its anti-inflammatory properties. This guide provides a comprehensive overview of the preliminary biological activity screening of this compound, summarizing the available quantitative data, detailing experimental protocols for key assays, and illustrating relevant biological pathways and workflows. The information presented herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this natural compound.

Data Presentation: Summary of Biological Activities

The following tables summarize the currently available quantitative data on the biological activities of this compound and related extracts from Curcuma comosa. It is important to note that while data for the pure compound is available for cell proliferation, much of the other preliminary screening data pertains to extracts of Curcuma comosa, which suggests potential activities of its constituents, including this compound.

Table 1: Cell Proliferation and Cytotoxic Activity of this compound

| Cell Line | Assay | Concentration | Effect | Citation |

| HaCaT (human keratinocytes) | MTT | 0 nM - 200 µM | No significant toxicity observed at the tested concentrations after 24 and 48 hours. | [1] |

| HaCaT (human keratinocytes) | CCK-8 | 1 nM - 10 µM | Induced cell proliferation, with significant effects observed at concentrations of 10 nM and above. | [1] |

Table 2: Antioxidant Activity of Curcuma comosa Extracts

| Extract/Compound | Assay | IC50 Value | Citation |

| Ethanolic Extract | DPPH Radical Scavenging | 137.7 ± 5.2 µg/mL | |

| Ethanolic Extract | ABTS Radical Scavenging | 171.9 ± 1.9 µg/mL | |

| Compound 092 (from C. comosa) | DPPH Radical Scavenging | 42.83 ± 0.6 μM |

Table 3: Anti-inflammatory Activity of Curcuma comosa Extracts

| Cell Line | Treatment | Assay | Effect | Citation |

| HAPI (rat microglial cells) | Hexane Extract (10⁻⁹ to 10⁻⁵ g/ml) | Nitric Oxide (NO) Production | Significantly suppressed LPS-induced NO release. | |

| HAPI (rat microglial cells) | Hexane Extract | iNOS Protein and mRNA Expression | Attenuated LPS-induced iNOS expression. | |

| HAPI (rat microglial cells) | Hexane Extract | MCP-1 and IL-6 mRNA Expression | Prominently decreased LPS-induced expression. |

Table 4: Antimicrobial Activity of Curcuma comosa Essential Oil and Extracts

| Microorganism | Extract/Essential Oil | Assay | Result (MIC/Inhibition Zone) | Citation |

| Bacillus subtilis | Volatile Oil | Not specified | Active | |

| Staphylococcus aureus | Volatile Oil | Not specified | Active | |

| Escherichia coli | Volatile Oil | Not specified | Active | |

| Candida albicans | Volatile Oil | Not specified | Active | |

| Microsporum gypseum | Volatile Oil | Not specified | Active | |

| Staphylococcus aureus | Ethanolic Extract in Gelatin Nanofiber (5% w/v) | Disc Diffusion | 7.77 ± 0.21 mm | |

| Staphylococcus epidermidis | Ethanolic Extract in Gelatin Nanofiber (5% w/v) | Disc Diffusion | 7.73 ± 0.12 mm |

Experimental Protocols

Detailed methodologies for the key experiments cited in the preliminary screening of this compound and related extracts are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Culture: Plate cells (e.g., HaCaT keratinocytes or cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Treat the cells with various concentrations of this compound (or the test compound) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. For cytotoxicity, the IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from a dose-response curve.

Antioxidant Activity Assays

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

-

Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). The working solution should have an absorbance of approximately 1.0 at 517 nm.

-

Reaction Mixture: In a 96-well plate or cuvettes, add different concentrations of the test compound to the DPPH working solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The decrease in absorbance indicates the scavenging of the DPPH radical.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined as the concentration of the sample that scavenges 50% of the DPPH radicals.

This assay is another method to determine the antioxidant capacity of a compound.

-

ABTS Radical Cation Generation: Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.

-

Working Solution Preparation: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Reaction: Add various concentrations of the test compound to the ABTS•+ working solution.

-

Absorbance Measurement: After a set incubation period (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory Activity Assay (Nitric Oxide Scavenging)

This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

-

Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with different concentrations of the test compound for a specific duration (e.g., 1 hour) before stimulating with an inflammatory agent like lipopolysaccharide (LPS).

-

Incubation: Incubate the cells for 24 hours to allow for NO production.

-

Nitrite Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which is a stable product of NO.

-

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control. The IC50 value can then be calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization of Pathways and Workflows

Signaling Pathway

This compound has been shown to activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell proliferation and survival.

Caption: EGFR signaling pathway activated by this compound.

Experimental Workflows

The following diagrams illustrate the general workflows for the key biological activity assays.

References

Isoprocurcumenol's Modulation of ERK and AKT Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms by which isoprocurcumenol, a bioactive terpenoid derived from turmeric (Curcuma longa), influences the pivotal ERK and AKT signaling pathways. The document summarizes quantitative data, details experimental methodologies from key studies, and provides visual representations of the underlying cellular processes.

Core Mechanism of Action

This compound has been identified as an activator of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. This interaction initiates a downstream cascade that leads to the increased phosphorylation of both Extracellular signal-Regulated Kinase (ERK) and Protein Kinase B (AKT). The activation of these pathways culminates in the upregulation of genes crucial for cell growth and proliferation, such as c-myc, c-jun, c-fos, and egr-1.[1][2] This EGF-like activity positions this compound as a compound of interest for applications in skin regeneration and wound healing.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on ERK and AKT phosphorylation and downstream gene expression as determined in studies on human keratinocytes (HaCaT cells).

Table 1: Effect of this compound on ERK and AKT Phosphorylation

| Treatment | Time Point | Phospho-ERK/Total ERK (Relative Intensity) | Phospho-AKT/Total AKT (Relative Intensity) |

| Control (DMSO) | - | 1.0 | 1.0 |

| This compound | 10 min | Data not explicitly quantified in the provided text | Data not explicitly quantified in the provided text |

| This compound | 30 min | Data not explicitly quantified in the provided text | Data not explicitly quantified in the provided text |

| This compound | 60 min | Data not explicitly quantified in the provided text | Data not explicitly quantified in the provided text |

| This compound + AG-1478 (EGFR inhibitor) | - | Significantly reduced compared to this compound alone | Significantly reduced compared to this compound alone |

Note: While the source study demonstrates a clear increase in phosphorylation via Western blot images, specific numerical quantification of band intensities is not provided in the publication. The effect of the EGFR inhibitor AG-1478 confirms that the phosphorylation is dependent on EGFR activation.[2]

Table 2: Effect of this compound on Gene Expression

| Gene | Treatment | Fold Change in mRNA Expression (vs. Control) |

| c-myc | This compound | Data not explicitly quantified in the provided text |

| c-jun | This compound | Data not explicitly quantified in the provided text |

| c-fos | This compound | Data not explicitly quantified in the provided text |

| egr-1 | This compound | Data not explicitly quantified in the provided text |

Note: The study reports a significant upregulation of these genes but does not provide specific fold-change values in the available text.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on this compound's effects on ERK and AKT phosphorylation.

Cell Culture and Treatment

-

Cell Line: Human keratinocyte cell line (HaCaT).

-

Culture Medium: Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For experiments, cells are treated with a specified concentration of this compound for various time points (e.g., 10, 30, 60 minutes) to assess protein phosphorylation. For gene expression analysis, longer incubation times may be used.

-

Inhibitor Treatment: In experiments to confirm the signaling pathway, cells are pre-treated with an EGFR inhibitor, such as AG-1478, for a specified duration before the addition of this compound.

Western Blot Analysis for ERK and AKT Phosphorylation

-

Cell Lysis: After treatment, HaCaT cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed on ice using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of proteins for electrophoresis.

-

SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Quantification: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to the levels of the corresponding total proteins.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Extraction: Total RNA is extracted from treated and control HaCaT cells using a suitable RNA isolation reagent.

-

RNA Quantification and Quality Check: The concentration and purity of the extracted RNA are determined using a spectrophotometer. RNA integrity is assessed by gel electrophoresis.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

qRT-PCR: The qRT-PCR is performed using a real-time PCR system with a SYBR Green-based detection method. Specific primers for c-myc, c-jun, c-fos, egr-1, and a housekeeping gene (e.g., GAPDH) are used.

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, with the housekeeping gene used for normalization.

Visualizations

Signaling Pathway of this compound

References

Initial In Vitro Studies on Isoprocurcumenol's Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprocurcumenol, a sesquiterpenoid derived from the rhizomes of Curcuma zedoaria, has emerged as a compound of interest for its potential therapeutic applications. Initial in vitro studies have begun to elucidate its biological activities, particularly in the realms of anticancer and cytoprotective effects. This technical guide provides a comprehensive overview of the early in vitro research on this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Anticancer Effects of this compound

This compound has demonstrated significant cytotoxic effects against a range of human and murine cancer cell lines. The primary method for evaluating this has been the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Quantitative Data: Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against various cancer cell lines.

| Cell Line | Cell Type | IC50 (µg/mL) after 24h | IC50 (µg/mL) after 48h |

| DLA | Dalton's Lymphoma Ascites | 35.1 ± 1.2 | 28.2 ± 1.5 |

| A549 | Human Lung Carcinoma | 42.5 ± 1.8 | 36.4 ± 1.3 |

| K562 | Human Myelogenous Leukemia | 48.3 ± 2.1 | 41.7 ± 1.9 |

| KB | Human Oral Epidermoid Carcinoma | 55.6 ± 2.5 | 49.8 ± 2.2 |

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the steps for determining the cytotoxic effects of this compound on cancer cell lines.

1. Cell Culture and Seeding:

-

Culture the desired cancer cell lines (e.g., A549, K562) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

2. This compound Treatment:

-

Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).

-

Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µg/mL) for 24 and 48 hours. Ensure the final DMSO concentration does not exceed 0.1%. Include a vehicle control (DMSO only).

3. MTT Incubation:

-

Following the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

4. Formazan Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

MTT Assay Experimental Workflow

Effects on Keratinocyte Growth and EGFR Signaling

This compound has been shown to promote the growth and survival of keratinocytes, suggesting its potential role in skin regeneration and wound healing. This effect is mediated through the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1]

Quantitative Data: Keratinocyte Proliferation

The proliferation of HaCaT keratinocyte cells was measured after treatment with different concentrations of this compound for 24 hours using a Cell Counting Kit-8 (CCK-8) assay.

| This compound Concentration | Cell Proliferation (% of Control) |

| 1 nM | ~105% |

| 10 nM | ~110% |

| 100 nM | ~115% |

| 1 µM | ~120% |

| 10 µM | ~118% |

| p < 0.05 compared to control |

Experimental Protocol: Western Blot for EGFR Pathway Activation

This protocol details the method to assess the activation of key proteins in the EGFR signaling pathway, such as ERK and AKT, in response to this compound.

1. Cell Culture and Treatment:

-

Culture HaCaT keratinocytes in DMEM with 10% FBS.

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Starve the cells in serum-free medium for 12-16 hours.

-

Treat the cells with this compound (e.g., 1 µM) for various time points (e.g., 10, 30, 60 minutes).

2. Cell Lysis:

-

Wash the cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Collect the lysates and determine the protein concentration using a BCA assay.

3. Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-ERK, total ERK, phospho-AKT, and total AKT overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

EGFR Signaling Pathway Activated by this compound

Potential Anti-inflammatory Effects of this compound

While direct in vitro studies on the anti-inflammatory effects of isolated this compound are limited, research on the crude extracts of Curcuma zedoaria and the closely related compound, Curcumenol, provides valuable insights into its potential mechanisms.

A study on the ethanolic extract of Curcuma zedoaria rhizome demonstrated significant in vitro anti-inflammatory activity by inhibiting protein denaturation.

Quantitative Data: Inhibition of Protein Denaturation by Curcuma zedoaria Extract

| Extract Concentration (µg/mL) | Inhibition of Protein Denaturation (%) |

| 100 | 23.70 |

| 200 | 36.78 |

| 300 | 53.04 |

| 400 | 64.43 |

| 500 | 77.15 |

Experimental Protocol: Inhibition of Protein Denaturation Assay

This assay assesses the ability of a substance to prevent the denaturation of proteins, a hallmark of inflammation.

1. Reaction Mixture Preparation:

-

Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test substance (e.g., this compound).

-

A similar volume of distilled water serves as the control.

2. Incubation:

-

Incubate the mixtures at 37°C for 15 minutes.

-

Heat the mixtures at 70°C for 5 minutes.

3. Absorbance Measurement:

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculate the percentage inhibition of protein denaturation.

Furthermore, research on Curcumenol has shown that it can mitigate inflammation by inhibiting the TNFα/NFκB signaling pathway.[2] Given the structural similarity, it is plausible that this compound may exert anti-inflammatory effects through a similar mechanism. The following are generic protocols for key in vitro anti-inflammatory assays that can be adapted to study this compound.

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

1. Cell Culture and Treatment:

-

Culture RAW 264.7 murine macrophage cells in DMEM with 10% FBS.

-

Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours.

2. Nitrite Measurement (Griess Assay):

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

Experimental Protocol: Cytokine (TNF-α and IL-6) Measurement by ELISA

1. Cell Culture and Treatment:

-

Follow the same cell culture and treatment protocol as for the NO production assay.

2. ELISA (Enzyme-Linked Immunosorbent Assay):

-

Collect the cell culture supernatants.

-

Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

-

Briefly, add supernatants to antibody-coated plates, followed by the addition of a biotinylated detection antibody and a streptavidin-HRP conjugate.

-

Add a substrate solution and measure the color development at 450 nm.

Workflow for In Vitro Anti-inflammatory Assays

Conclusion

The initial in vitro studies on this compound highlight its potential as a multi-target therapeutic agent. Its demonstrated cytotoxicity against various cancer cell lines warrants further investigation into its anticancer mechanisms. Concurrently, its ability to promote keratinocyte proliferation via the EGFR signaling pathway suggests promising applications in dermatology and regenerative medicine. While direct evidence for its anti-inflammatory effects is still emerging, preliminary data from related compounds and crude extracts suggest a plausible role in modulating inflammatory responses. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future studies should focus on elucidating the specific molecular targets and signaling pathways involved in its anti-inflammatory activity.

References

Isoprocurcumenol: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of isoprocurcumenol, a sesquiterpenoid derived from turmeric. Understanding the solubility of this natural compound is critical for its advancement in research and drug development. This document compiles available solubility data, outlines detailed experimental protocols for its determination, and visualizes key biological signaling pathways associated with this compound and related compounds.

This compound: Compound Overview

This compound (C₁₅H₂₂O₂) is a natural product that has garnered interest for its potential therapeutic properties.[1] It is described as a solid with a melting point of 96-98 °C.[2] Accurate characterization of its solubility in common laboratory solvents is a fundamental prerequisite for in vitro and in vivo studies, formulation development, and toxicological assessments.

Solubility Profile of this compound

Currently, there is limited publicly available quantitative data on the solubility of this compound in common laboratory solvents. The available information is primarily qualitative.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |

Note: The term "soluble" indicates that the compound dissolves in the solvent, but the exact concentration (e.g., in mg/mL or M) is not specified in the available literature. To overcome this data gap, a standardized experimental protocol for determining the precise solubility is essential.

Experimental Protocol for Solubility Determination

A widely accepted and robust method for determining the equilibrium solubility of a compound is the shake-flask method .[4] This protocol provides a reliable means to quantify the solubility of this compound in various solvents.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured to determine the solubility.[4][5]

Materials and Equipment

-

This compound (solid)

-

Selected laboratory solvents (e.g., water, ethanol, methanol, DMSO, acetone, acetonitrile)

-

Glass vials or flasks with sealed caps

-

Temperature-controlled shaker or agitator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solution:

-

Equilibration:

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[4]

-

-

Phase Separation:

-

After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful filtration of the supernatant through a chemically inert syringe filter.[4]

-

-

Quantification:

-

Determine the concentration of this compound in the clear, saturated filtrate using a validated analytical method, such as HPLC.[4] A standard calibration curve for this compound should be prepared to ensure accurate quantification.

-

-

Data Reporting:

-

Express the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (M), at the specified temperature.[4]

-

Biological Signaling Pathways

This compound and structurally related compounds from Curcuma zedoaria have been shown to modulate several key signaling pathways, highlighting their therapeutic potential.

This compound and EGFR Signaling

Recent studies have demonstrated that this compound can activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] This activation leads to the phosphorylation of downstream kinases such as ERK and AKT, which in turn promotes the expression of genes related to cell growth and proliferation.[1]

Caption: this compound activates the EGFR signaling pathway.

Curcumenol and Anti-inflammatory Signaling

Curcumenol, a related sesquiterpene, has been shown to suppress inflammatory responses by inhibiting the Akt-mediated NF-κB activation and the p38 MAPK signaling pathway in microglial cells.[6]

Caption: Curcumenol inhibits pro-inflammatory signaling pathways.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for determining this compound solubility.

Conclusion

While quantitative solubility data for this compound remains limited, this guide provides a framework for its determination through a standardized experimental protocol. The elucidation of its involvement in key biological signaling pathways, such as EGFR activation, underscores its potential as a valuable compound for further investigation. The methodologies and information presented herein are intended to support researchers and drug development professionals in advancing the scientific understanding and potential therapeutic applications of this compound.

References

- 1. This compound Supports Keratinocyte Growth and Survival through Epidermal Growth Factor Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C15H22O2 | CID 14543197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound supplier | CAS No :102130-90-5 | AOBIOUS [aobious.com]

- 4. benchchem.com [benchchem.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. Curcumenol isolated from Curcuma zedoaria suppresses Akt-mediated NF-κB activation and p38 MAPK signaling pathway in LPS-stimulated BV-2 microglial cells - Food & Function (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Pure Isoprocurcumenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of isoprocurcumenol, a sesquiterpenoid of interest for its potential therapeutic applications. The information is compiled from various scientific sources to support research and development efforts.

Core Physical and Chemical Properties

This compound is a sesquiterpenoid compound, a class of natural products built from three isoprene units.[1] It has been isolated from plants such as turmeric (Curcuma longa) and Curcuma zedoaria.[2][3] The fundamental properties of pure this compound are summarized below.

Data Presentation: Quantitative Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₂ | [4][5] |

| Molecular Weight | 234.33 g/mol | [4][5][6] |

| Monoisotopic Mass | 234.161979940 Da | [4][7] |

| Physical Description | Solid | [4] |

| Melting Point | 96 - 98 °C | [4] |

| Solubility | Soluble in DMSO | [5] |

| Topological Polar Surface Area | 37.3 Ų | [4] |

| IUPAC Name | 3-hydroxy-3-methyl-8-methylidene-5-propan-2-ylidene-2,3a,4,8a-tetrahydro-1H-azulen-6-one | [4] |

| CAS Number | 102130-90-5 | [4][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.

-

Mass Spectrometry (GC-MS): The gas chromatography-mass spectrometry analysis of this compound shows a molecular ion peak (M+) at m/z 234.[3] Key fragmentation peaks are observed at m/z 158, 121 (base peak), 105, 93, and 43.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum, typically recorded in chloroform (CHCl₃), displays characteristic absorption bands at 3450 cm⁻¹ (O-H stretching, indicating a hydroxyl group), 1674 cm⁻¹ (C=O stretching, indicating a ketone group), and 1610 cm⁻¹ (C=C stretching).[3]

-

Ultraviolet (UV) Spectroscopy: In methanol (MeOH), this compound exhibits a maximum absorption (λmax) at 205 nm.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data are available in the literature, providing detailed information about the carbon-hydrogen framework of the molecule.[3] Predicted ¹H NMR spectra are also accessible in public databases.[8]

Experimental Protocols & Workflows

The isolation and characterization of this compound from natural sources follow a standard workflow for natural product chemistry.

Isolation and Purification of this compound

The general procedure involves solvent extraction followed by chromatographic separation to isolate the pure compound from a complex plant matrix.[9][10][11]

Methodology Details:

-

Extraction: The dried and powdered plant material (e.g., rhizomes of Curcuma zedoaria) is subjected to solvent extraction.[3] This is typically done using organic solvents like methanol or ethanol to extract a broad range of secondary metabolites.[9]

-

Chromatographic Separation: The resulting crude extract is a complex mixture and is purified using chromatographic techniques.[11]

-

Column Chromatography: The extract is loaded onto a silica gel column and eluted with a solvent gradient (e.g., hexane-ethyl acetate) to separate compounds based on polarity.[10]

-

Thin-Layer Chromatography (TLC): Fractions collected from the column are monitored by TLC to identify those containing the target compound.[10]

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound may undergo further purification by preparative HPLC to achieve high purity.[10]

-

Structural Elucidation and Characterization

Once isolated, the structure of the pure compound is confirmed using a combination of spectroscopic methods.

-

Mass Spectrometry (MS): Used to determine the molecular weight and elemental formula of the compound.[12][13]

-

NMR Spectroscopy (¹H, ¹³C, 2D-NMR): Provides detailed information about the chemical structure, including the connectivity of atoms and stereochemistry.

-

IR and UV Spectroscopy: Confirms the presence of specific functional groups as described in the spectroscopic data section.[3][14]

Biological Activity and Signaling Pathways

This compound has been identified as a bioactive molecule with potential applications in dermatology and medicine due to its effects on skin cells.

Activation of EGFR Signaling

Research has shown that this compound functions as an activator of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2][15] This activity mimics the effect of the epidermal growth factor (EGF), a key protein in cell growth and proliferation.[2]

The activation of EGFR by this compound initiates a downstream signaling cascade:

-

Phosphorylation of ERK and AKT: Upon EGFR activation, the downstream kinases ERK (Extracellular signal-Regulated Kinase) and AKT (Protein Kinase B) become phosphorylated.[2][15]

-

Gene Expression: This leads to the upregulation of genes associated with cell growth and proliferation, including c-myc, c-jun, c-fos, and egr-1.[2][15]

-

Cellular Effects: The overall effect is the promotion of keratinocyte proliferation, which is beneficial for skin regeneration and wound healing.[2][16]

This compound-Induced EGFR Signaling Pathway

The following diagram illustrates the signaling pathway activated by this compound in keratinocytes.

Conclusion

This compound is a well-characterized sesquiterpenoid with defined physical and chemical properties. Standard phytochemical techniques can be employed for its isolation and purification. Its demonstrated ability to activate the EGFR signaling pathway highlights its potential as a bioactive compound for promoting cell proliferation and skin regeneration, making it a person of interest for the development of novel therapeutics and cosmetic ingredients. Further research into its pharmacological profile and safety is warranted.

References

- 1. Isocurcumenol | C15H22O2 | CID 10399139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Supports Keratinocyte Growth and Survival through Epidermal Growth Factor Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. This compound | C15H22O2 | CID 14543197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound supplier | CAS No :102130-90-5 | AOBIOUS [aobious.com]

- 6. Epiprocurcumenol | C15H22O2 | CID 10263440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C15H22O2) [pubchemlite.lcsb.uni.lu]

- 8. NP-MRD: 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (NP0071369) [np-mrd.org]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. rroij.com [rroij.com]

- 12. Mass Spectrometry-Based Chemical Proteomics for Drug Target Discoveries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. phcogres.com [phcogres.com]

- 14. Isoborneol [webbook.nist.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Isoprocurcumenol: Properties, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprocurcumenol, a sesquiterpenoid derived from the medicinal plant Curcuma comosa, has emerged as a molecule of significant interest in the fields of dermatology and regenerative medicine. This technical guide provides a comprehensive overview of this compound, including its fundamental chemical properties, its mechanism of action in activating the Epidermal Growth Factor Receptor (EGFR) signaling pathway, and detailed protocols for its study in a laboratory setting. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Chemical and Physical Properties

This compound is classified as a guaiane-type sesquiterpene. Its fundamental properties are summarized in the table below.

| Property | Value | Citation |

| CAS Number | 102130-90-5 | |

| Molecular Formula | C₁₅H₂₂O₂ | |

| Molecular Weight | 234.33 g/mol | |

| Synonyms | (1α,4β,5β)-4-Hydroxy-7(11),10(14)-guaiadien-8-one |

Biological Activity: EGFR Signaling Activation

This compound has been identified as an activator of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cell growth, proliferation, and survival.[1][2] This activity is particularly relevant in keratinocytes, the primary cell type of the epidermis.

Mechanism of Action

The binding of this compound to EGFR initiates a downstream signaling cascade that involves the phosphorylation of key protein kinases, namely Extracellular signal-regulated kinase (ERK) and Protein Kinase B (AKT).[1][2][3] The activation of the ERK and AKT pathways, in turn, leads to the upregulation of several immediate-early genes, including c-fos, c-jun, c-myc, and egr-1.[1][2][3] These genes are instrumental in promoting cell cycle progression and proliferation.

The signaling pathway is illustrated in the diagram below:

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the effects of this compound on keratinocytes.

Table 1: Cell Viability and Proliferation Assays

| Assay | Cell Line | This compound Concentration | Incubation Time | Result | Citation |

| MTT Assay (Viability) | HaCaT | 0, 100 nM, 1, 10, 25, 50, 100, 200 µM | 24 and 48 hours | No significant toxicity up to 100 µM. | [1][4] |

| CCK-8 Assay (Proliferation) | HaCaT | 1, 10, 100 nM, 1, 10 µM | 24 hours | Significant increase in proliferation starting at 10 nM. | [1][4] |

Table 2: Western Blot and RT-qPCR Analyses

| Analysis | Target | Cell Line | This compound Concentration | Treatment Time | Result | Citation |

| Western Blot | p-ERK, p-AKT | HaCaT | 10 µM | 10, 30, and 60 minutes | Increased phosphorylation of ERK and AKT. | [1][3][4] |

| RT-qPCR | c-fos, c-jun, c-myc, egr-1 | HaCaT | 1 µM | 1 hour | Increased mRNA expression of all target genes. | [1][3][4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Cell Culture and Treatment

-

Cell Line: Human keratinocyte cell line (HaCaT).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. The stock solution is then diluted in culture medium to the desired final concentrations. A vehicle control (DMSO) should be used in all experiments.

Cell Proliferation (CCK-8) Assay

-

Seeding: HaCaT cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1 nM to 10 µM) or a vehicle control.

-

Incubation: The plates are incubated for 24 hours.

-

CCK-8 Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

Final Incubation: The plates are incubated for 1-4 hours at 37°C.

-

Measurement: The absorbance is measured at 450 nm using a microplate reader.

Western Blot Analysis for ERK and AKT Phosphorylation

-

Cell Lysis: After treatment with this compound (e.g., 10 µM for 10, 30, and 60 minutes), HaCaT cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-ERK, total ERK, phospho-AKT, and total AKT.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression

-

RNA Extraction: Total RNA is extracted from this compound-treated (e.g., 1 µM for 1 hour) and control HaCaT cells using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR: The qPCR is performed using a real-time PCR system with SYBR Green master mix and primers specific for c-fos, c-jun, c-myc, egr-1, and a housekeeping gene (e.g., β-actin) for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

The general workflow for these experiments is depicted below:

Conclusion

This compound demonstrates significant potential as a bioactive compound, primarily through its ability to activate the EGFR signaling pathway and promote keratinocyte proliferation. The detailed chemical information, mechanistic insights, and experimental protocols provided in this guide offer a solid foundation for further research and development. Future studies may focus on the in vivo efficacy of this compound, its potential applications in wound healing and anti-aging formulations, and the elucidation of its broader pharmacological profile.

References

Investigating the Therapeutic Potential of Isoprocurcumenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprocurcumenol, a sesquiterpenoid derived from the medicinal plant Curcuma comosa, has emerged as a promising natural compound with potential therapeutic applications. This technical guide provides an in-depth analysis of the current understanding of this compound's molecular targets and mechanisms of action. The primary focus is on its established role as an activator of the Epidermal Growth Factor Receptor (EGFR) signaling pathway and its subsequent effects on cellular processes. While direct evidence for its anti-inflammatory and anticancer activities remains limited, this guide will also explore potential avenues for future research based on the activities of structurally related curcuminoids. All quantitative data from cited studies are summarized in structured tables, and detailed experimental protocols are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying molecular interactions.

Introduction

Natural products continue to be a valuable source of novel therapeutic agents. This compound, a guaiane-type sesquiterpene, has garnered attention for its biological activities. This guide aims to consolidate the existing scientific literature on this compound, presenting its known therapeutic targets and providing a framework for future investigation into its full therapeutic potential.

Primary Therapeutic Target: Epidermal Growth Factor Receptor (EGFR) Signaling

The most well-documented therapeutic target of this compound is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation.

Mechanism of Action: EGFR Activation

This compound has been shown to activate EGFR signaling, mimicking the effects of its natural ligand, Epidermal Growth Factor (EGF). This activation initiates a downstream signaling cascade involving the phosphorylation of key protein kinases.

Downstream Signaling Pathways

Activation of EGFR by this compound leads to the phosphorylation and activation of two major downstream signaling pathways:

-

Ras-Raf-MEK-ERK Pathway: This pathway is critical for cell proliferation and gene expression.

-

PI3K-Akt-mTOR Pathway: This pathway is central to cell survival, growth, and metabolism.

The activation of these pathways culminates in the upregulation of transcription factors and genes that drive cellular proliferation and survival.

Caption: EGFR signaling pathway activated by this compound.

Quantitative Data: Effects on Keratinocyte Proliferation

Studies have demonstrated the pro-proliferative effects of this compound on human keratinocytes (HaCaT cells).

| Concentration | Cell Viability (% of Control) | Proliferation (% of Control) | Reference |

| 10 µM | Not specified | Significant increase | [Source] |

| 1 µM | Not specified | Significant increase | [Source] |

| 100 nM | Not specified | Significant increase | [Source] |

| 10 nM | Not specified | Significant increase | [Source] |

| 1 nM | Not specified | No significant increase | [Source] |

Table 1: Effect of this compound on Keratinocyte Proliferation.

Experimental Protocols

Human keratinocyte cell line HaCaT is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed HaCaT cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for 24 or 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Seed HaCaT cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time period.

-

Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Grow HaCaT cells to 80-90% confluency in 6-well plates.

-

Treat cells with this compound (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60 minutes).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-ERK, total ERK, phospho-AKT, and total AKT overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: General workflow for Western blot analysis.

-

Treat HaCaT cells with this compound (e.g., 1 µM) for 1 hour.

-

Isolate total RNA using a suitable RNA extraction kit.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Perform real-time quantitative PCR (RT-qPCR) using specific primers for c-fos, c-jun, c-myc, egr-1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

Analyze the relative gene expression using the ΔΔCt method.

Potential Therapeutic Targets: Anti-inflammatory and Anticancer Activities (Areas for Future Research)

While the pro-proliferative effects via EGFR activation are well-established, the potential of this compound as an anti-inflammatory or anticancer agent is less clear and requires further investigation. The activities of structurally related curcuminoids suggest that this compound may also modulate key inflammatory and oncogenic signaling pathways.

Potential Anti-inflammatory Effects

Chronic inflammation is a hallmark of many diseases. Curcumin, a well-known related compound, exhibits potent anti-inflammatory properties by inhibiting pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). It is plausible that this compound may share similar activities.

Future Research Directions:

-

Cytokine Production Assays: Measure the effect of this compound on the production of IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) using ELISA.

-

NF-κB Signaling Pathway Analysis: Investigate the effect of this compound on the activation of the NF-κB pathway, a central regulator of inflammation, using luciferase reporter assays and Western blotting for key pathway components (e.g., p-IκBα, p-p65).

Caption: Simplified NF-κB signaling pathway.

Potential Anticancer Activities

Many natural compounds, including curcuminoids, have demonstrated anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Future Research Directions:

-

Cytotoxicity Screening: Determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines using MTT or CCK-8 assays.

-

Apoptosis Assays: Investigate the ability of this compound to induce apoptosis using techniques such as Annexin V/PI staining and analysis of caspase activation by Western blotting.

-

JAK-STAT and PI3K/Akt/mTOR Pathway Analysis: Examine the effect of this compound on these critical cancer-related signaling pathways in relevant cancer cell models using Western blotting for key phosphorylated proteins.

Conclusion

This compound is a promising natural compound with a well-defined mechanism of action involving the activation of the EGFR signaling pathway. This activity supports its potential application in promoting keratinocyte proliferation and wound healing. The exploration of its potential anti-inflammatory and anticancer activities represents a significant area for future research. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further investigate the therapeutic targets of this compound and unlock its full clinical potential. Further studies, including in vivo animal models and comprehensive toxicological assessments, will be crucial in translating these preclinical findings into tangible therapeutic benefits.

Unveiling the Anti-Inflammatory Potential of Isoprocurcumenol: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprocurcumenol, a sesquiterpenoid compound, has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the existing exploratory research on the anti-inflammatory effects of this compound, with a primary focus on its molecular mechanisms of action. It is important to note that the majority of the available literature refers to this compound as "Curcumenol." While chemically related, this guide will use the terminology found in the cited research and will address the compound as Curcumenol throughout. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating quantitative data, detailing experimental protocols, and visualizing key biological pathways.

In Vitro Anti-Inflammatory Activity of Curcumenol

A substantial body of evidence from in vitro studies highlights Curcumenol's ability to modulate key inflammatory pathways in various cell types. These studies provide foundational knowledge of its mechanism of action and therapeutic potential.

Inhibition of Pro-Inflammatory Mediators

Curcumenol has been shown to effectively reduce the production of several key mediators of inflammation. In lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, Curcumenol markedly decreased the production of nitric oxide (NO), a potent inflammatory molecule.[1] Furthermore, it has been demonstrated to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the synthesis of inflammatory mediators.[1]

Modulation of Inflammatory Cytokines